4-Chloro-3-nitrobenzenesulfonamide

Carbonic anhydrase Inhibitor design Synthetic methodology

4-Chloro-3-nitrobenzenesulfonamide (CAS 97-09-6) is a non-substitutable key intermediate. Its unique 4-chloro-3-nitro substitution pattern enables a clean, room-temperature cyclocondensation with bis-electrophilic phenols to yield [1,4]oxazepine-based carbonic anhydrase inhibitors—a reaction that fails with 2-chloronitrobenzene or other simpler analogs. It is the required precursor for synthesizing DNMT1 inhibitors (e.g., SW155246, IC₅₀ 1.2 μM) and for producing C.I. Disperse Yellow 34 and C.I. Acid Brown 248 via hydrolysis/reduction to 2-aminophenol-4-sulfonamide. Generic sulfonamide substitution risks reaction failure and off-spec products.

Molecular Formula C6H5ClN2O4S
Molecular Weight 236.63 g/mol
CAS No. 97-09-6
Cat. No. B1329391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-nitrobenzenesulfonamide
CAS97-09-6
Molecular FormulaC6H5ClN2O4S
Molecular Weight236.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])Cl
InChIInChI=1S/C6H5ClN2O4S/c7-5-2-1-4(14(8,12)13)3-6(5)9(10)11/h1-3H,(H2,8,12,13)
InChIKeySPZGXONNVLTQDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-nitrobenzenesulfonamide (CAS 97-09-6): Core Properties and Procurement-Relevant Identity


4-Chloro-3-nitrobenzenesulfonamide (CAS 97-09-6) is a halogenated aromatic sulfonamide with the molecular formula C₆H₅ClN₂O₄S and a molecular weight of 236.63 g/mol [1]. It is a light yellow to light brown crystalline powder with a melting point of 175–176 °C and a boiling point of 175–176 °C at reduced pressure . The compound is commercially available with a typical purity specification of 99% (HPLC) and is recommended for long-term storage in a cool, dry place . Its identity is confirmed by InChIKey SPZGXONNVLTQDE-UHFFFAOYSA-N and it is registered under EPA TSCA Inventory and REACH regulations [2].

4-Chloro-3-nitrobenzenesulfonamide (CAS 97-09-6): Why In-Class Analogs Cannot Simply Be Interchanged


Substitution of 4-chloro-3-nitrobenzenesulfonamide with close structural analogs such as 3-nitrobenzenesulfonamide, 4-chlorobenzenesulfonamide, or 4-bromo-3-nitrobenzenesulfonamide is not scientifically equivalent due to the synergistic electronic and steric effects imparted by the chloro and nitro substituents in their specific ortho-para relationship [1]. The presence of two electron-withdrawing groups activates the chlorine atom for nucleophilic aromatic substitution, enabling unique reactivity that is absent in analogs lacking either substituent [2]. For instance, 2-chloronitrobenzene, which lacks the sulfonamide group, fails entirely to undergo the cyclocondensation cascade that is characteristic of this compound [3]. Consequently, generic or in-class substitution without verifying these distinct structural requirements can lead to synthetic failure or compromised downstream performance in dye intermediate manufacturing and pharmaceutical research applications [1][2].

4-Chloro-3-nitrobenzenesulfonamide (CAS 97-09-6): Quantified Differentiation Against Closest Analogs


Cyclocondensation Reactivity: 4-Chloro-3-nitrobenzenesulfonamide vs. 2-Chloronitrobenzene in Polycyclic Synthesis

In a direct comparative study, 4-chloro-3-nitrobenzenesulfonamide reacted cleanly at room temperature with bis-electrophilic phenols to yield a novel class of [1,4]oxazepine-based primary sulfonamides. In stark contrast, the analog 2-chloronitrobenzene (which lacks the sulfonamide group) did not enter a similar cyclocondensation process, even under prolonged heating [1]. This demonstrates that the primary sulfonamide functionality is essential for enabling the cascade ring formation, a reaction that is not accessible with simpler nitrochlorobenzene derivatives.

Carbonic anhydrase Inhibitor design Synthetic methodology

Fluorogenic Probe Capability: 4-Chloro-3-nitrobenzenesulfonamide vs. Unsubstituted Benzenesulfonamide in MCL-1 Inhibition and Imaging

4-Chloro-3-nitrobenzenesulfonamide is characterized as a fluorogenic probe with inhibitory activity against MCL-1, an anti-apoptotic protein, and is metabolized by azobenzene to form a fluorescent derivative for optical imaging . While quantitative affinity data for the parent compound against MCL-1 is not reported in the identified sources, its derivative SW155246 (4-chloro-N-(4-hydroxy-1-naphthalenyl)-3-nitro-benzenesulfonamide) demonstrates potent DNMT1 inhibition with an IC₅₀ of 1.2 μM, highlighting the pharmacological potential of the 4-chloro-3-nitrobenzenesulfonamide scaffold [1]. In contrast, unsubstituted benzenesulfonamide lacks the electron-withdrawing groups necessary to impart these fluorescence and inhibitory properties, which are attributed to the nitro and chloro substituents.

Fluorogenic probe Cancer diagnostics MCL-1 inhibition

Azo Dye Intermediate Specificity: 4-Chloro-3-nitrobenzenesulfonamide vs. 3-Nitrobenzenesulfonamide in Downstream Product Utility

4-Chloro-3-nitrobenzenesulfonamide is a key intermediate for the synthesis of azo dyes, specifically C.I. Disperse Yellow 34 and C.I. Acid Brown 248, as documented in industrial process literature [1]. Upon hydrolysis and reduction, it yields 2-aminophenol-4-sulfonamide (CAS 98-32-8), a critical dye intermediate [2]. The chloro substituent in the 4-position is essential for this downstream transformation, as it serves as a leaving group in nucleophilic aromatic substitution reactions. In contrast, 3-nitrobenzenesulfonamide lacks the 4-chloro group and therefore cannot undergo the same sequence to yield the desired 2-aminophenol-4-sulfonamide derivative, thereby limiting its utility in specific azo dye manufacturing processes.

Dye intermediate Azo dye synthesis Industrial chemistry

DNMT1 Inhibitor Potency of a Key Derivative (SW155246) Compared to Broader Class of Sulfonamide-Based Inhibitors

While the parent compound 4-chloro-3-nitrobenzenesulfonamide is a synthetic building block, its derivative SW155246 (4-chloro-N-(4-hydroxy-1-naphthalenyl)-3-nitro-benzenesulfonamide) exhibits potent and selective inhibition of DNA methyltransferase 1 (DNMT1) with an IC₅₀ of 1.2 μM [1]. This activity is significant in the context of sulfonamide-based epigenetic probes, as many simple benzenesulfonamides lack this specific inhibitory profile. For example, a screening of benzenesulfonamide derivatives as STAT3 inhibitors revealed IC₅₀ values in the range of 1.13 × 10⁵ nM (113 μM) [2], underscoring that the 4-chloro-3-nitro substitution pattern on the benzenesulfonamide core contributes to a scaffold with notably higher potency against DNMT1 when appropriately elaborated.

Epigenetics DNMT1 inhibitor Cancer research

4-Chloro-3-nitrobenzenesulfonamide (CAS 97-09-6): Evidence-Backed Procurement Scenarios


Synthesis of Polycyclic Carbonic Anhydrase Inhibitors via Room-Temperature Cascade Reaction

In medicinal chemistry projects targeting carbonic anhydrases, 4-chloro-3-nitrobenzenesulfonamide is uniquely capable of undergoing a clean, room-temperature cyclocondensation with bis-electrophilic phenols to yield [1,4]oxazepine-based primary sulfonamides [1]. This reaction is not possible with 2-chloronitrobenzene or other simpler analogs, making this compound essential for accessing this specific class of inhibitors. Procurement should be prioritized for laboratories engaged in this synthetic methodology to avoid failed reactions and wasted resources.

Industrial Manufacturing of C.I. Disperse Yellow 34 and C.I. Acid Brown 248 Azo Dyes

For industrial dye manufacturers, 4-chloro-3-nitrobenzenesulfonamide is a required intermediate for the production of specific azo dyes, including C.I. Disperse Yellow 34 and C.I. Acid Brown 248 [2]. Its hydrolysis and reduction uniquely yields 2-aminophenol-4-sulfonamide, a critical building block [3]. Using alternative sulfonamides, such as 3-nitrobenzenesulfonamide or 4-chlorobenzenesulfonamide, will not produce the correct intermediate and will result in off-specification dye products. Therefore, this compound is a non-substitutable item for these specific dye production lines.

Development of DNMT1-Selective Epigenetic Probes and Anticancer Agents

Research groups focused on epigenetic drug discovery should procure 4-chloro-3-nitrobenzenesulfonamide as a key starting material for synthesizing DNMT1 inhibitors like SW155246, which exhibits an IC₅₀ of 1.2 μM against DNMT1 and induces re-expression of the tumor suppressor gene RASSF1 in A549 cells [4]. The 4-chloro-3-nitro substitution pattern on the benzenesulfonamide core is critical for achieving this potency and selectivity profile, which is not observed with unsubstituted or differently substituted benzenesulfonamides. This makes the compound a strategic procurement choice for medicinal chemistry programs targeting DNA methylation.

Construction of Fluorogenic Probes for Cancer Imaging and MCL-1 Targeted Therapy Research

In cancer diagnostics and targeted therapy research, 4-chloro-3-nitrobenzenesulfonamide serves as a dual-function scaffold: it acts as a fluorogenic probe and inhibits the anti-apoptotic protein MCL-1, and is metabolized to a fluorescent derivative for in vivo optical imaging . Simpler benzenesulfonamides lack these properties, making this compound a necessary procurement item for researchers developing novel imaging agents or investigating MCL-1 as a therapeutic target. Its unique fluorescence and inhibitory capabilities stem directly from the 4-chloro and 3-nitro substituents, which are absent in generic sulfonamide alternatives.

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